5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
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Overview
Description
5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is a fluorinated benzaldehyde derivative with a pyrazole ring. This compound is of interest due to its unique chemical structure, which combines a fluorine atom, a benzaldehyde group, and a pyrazole ring. These structural features make it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzoic acid.
Reduction: 5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the methyl group on the pyrazole ring.
5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but lacks the fluorine atom.
5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde: Similar structure but has a methoxy group instead of a fluorine atom
Uniqueness
5-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the methyl group on the pyrazole ring. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9FN2O |
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Molecular Weight |
204.20 g/mol |
IUPAC Name |
5-fluoro-2-(1-methylpyrazol-3-yl)benzaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-14-5-4-11(13-14)10-3-2-9(12)6-8(10)7-15/h2-7H,1H3 |
InChI Key |
XFVDNQAUYYCZRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2=C(C=C(C=C2)F)C=O |
Origin of Product |
United States |
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